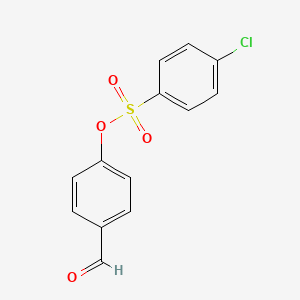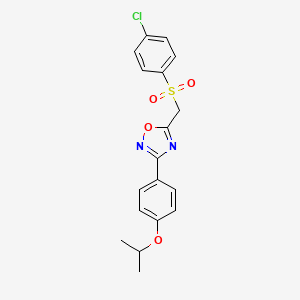
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Molecular Studies
- The synthesis of derivatives of 1,3,4-oxadiazole, including compounds similar to 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole, has been extensively studied. These compounds have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria, and as moderate inhibitors of the α-chymotrypsin enzyme. Molecular docking studies have been conducted to identify active binding sites, correlating with their bioactivity data (Siddiqui et al., 2014).
Crystallography and Docking Studies
- Detailed structural analysis through X-ray crystallography and molecular docking studies have been performed on similar compounds. These studies aim to understand their orientation and interaction within the active sites of target enzymes, such as cyclooxygenase-2, to evaluate their potential as enzyme inhibitors (Al-Hourani et al., 2015).
Environmental Impact and Degradation
- Research has also focused on the environmental degradation of similar oxadiazole compounds. Methods have been developed to determine their residue levels in soil, and studies have identified key factors affecting their degradation, such as soil pH (An-xian, 2015).
Potential in Alzheimer’s Disease Treatment
- Some derivatives of 1,3,4-oxadiazole have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's treatment, and have undergone haemolytic activity evaluation to assess their cytotoxicity (Rehman et al., 2018).
Anticancer Research
- Studies have shown that 1,3,4-oxadiazole derivatives, related to the compound , have potential as anticancer agents. The synthesis and evaluation of these compounds have highlighted their moderate cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells (Redda & Gangapuram, 2007).
Antibacterial and Anti-enzymatic Potentials
- A series of N-substituted derivatives of oxadiazole have been developed and evaluated for their antibacterial and anti-enzymatic potentials. These studies provide insights into the potential therapeutic applications of such compounds in fighting bacterial infections (Nafeesa et al., 2017).
properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSVDOEFJRRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)
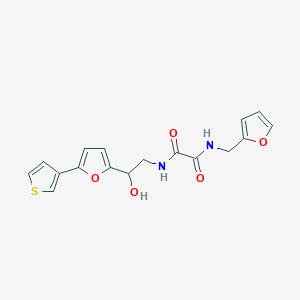
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2629359.png)
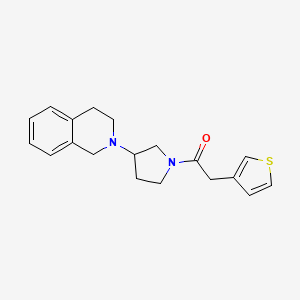
![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)
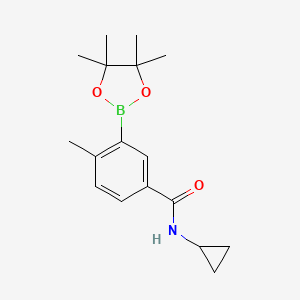
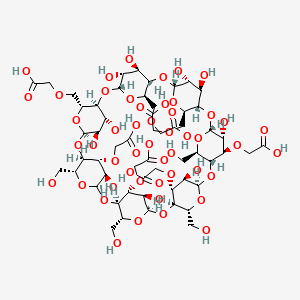
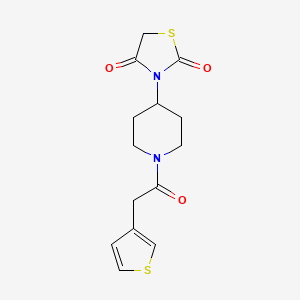
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)

